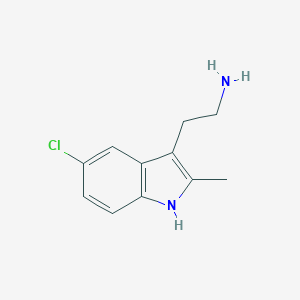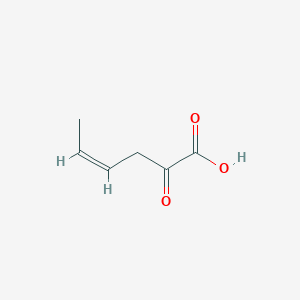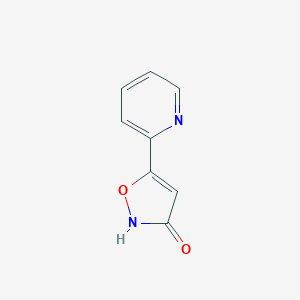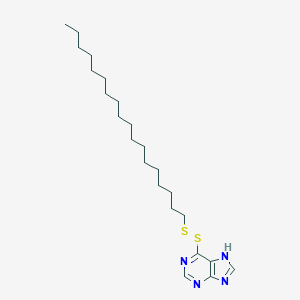
苯基硒酰氯
描述
硒化合物 2 是一种含有硒的化合物,以其独特的化学性质和应用而闻名。硒是氧族元素,对各种生物过程至关重要,并在工业中具有重要的应用。特别是硒化合物 2,由于其在化学、生物学和医学等领域的潜力而备受关注。
科学研究应用
硒化合物 2 在科学研究中有着广泛的应用:
生物学: 研究硒化合物 2 在硒蛋白中的作用及其抗氧化特性。
作用机制
硒化合物 2 的作用机制涉及其掺入硒蛋白和其他生物分子中。硒被代谢为硒代磷酸和硒代半胱氨酸,然后通过特定的 RNA 序列被掺入蛋白质中。 这些硒蛋白在抗氧化防御、甲状腺激素代谢和免疫功能中起着至关重要的作用 .
类似化合物:
硒代蛋氨酸: 一种含硒的氨基酸,以其在蛋白质合成和抗氧化活性中的作用而闻名.
硒代半胱氨酸: 另一种含硒的氨基酸,通常被称为第 21 种氨基酸,对硒蛋白的功能至关重要.
二氧化硒: 一种常用的硒化合物,用于有机合成和作为氧化剂.
硒化合物 2 的独特性: 硒化合物 2 因其多功能的化学反应性和广泛的应用而脱颖而出。它能够进行各种化学反应,并且在生物系统中的作用使其成为研究和工业中极具兴趣的化合物。
安全和危害
准备方法
合成路线和反应条件: 硒化合物 2 的合成通常涉及在受控条件下,将元素硒与有机或无机底物反应。一种常见的方法是将二氧化硒与有机化合物反应形成有机硒化合物。 此反应通常需要特定的催化剂和反应条件,例如高温和惰性气氛 .
工业生产方法: 硒化合物 2 的工业生产涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 例如催化氢化、氧化还原反应和相转移催化等技术被用于工业规模生产硒化合物 2 .
化学反应分析
相似化合物的比较
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, essential for the function of selenoproteins.
Selenium Dioxide: A common selenium compound used in organic synthesis and as an oxidizing agent.
Uniqueness of Selenium Compound 2: Selenium compound 2 stands out due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and its role in biological systems make it a compound of significant interest in both research and industry.
属性
IUPAC Name |
phenyl selenohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCXADMLESSGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205679 | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-04-0 | |
| Record name | Benzeneselenenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroselenobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroselenobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroselenobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenylselenenyl chloride react with olefins?
A1: Phenylselenenyl chloride readily reacts with olefins via electrophilic addition. This reaction generally yields two regioisomers, with the phenylseleno group adding to the less substituted carbon of the double bond as the major product. [, , , , , , , ] The resulting β-chloro selenides serve as versatile intermediates in organic synthesis.
Q2: What are the synthetic applications of the β-chloro selenides derived from phenylselenenyl chloride additions to olefins?
A2: These intermediates can be transformed into various functional groups. For instance, oxidation followed by selenoxide elimination affords allylic chlorides. [] Alternatively, treatment with a nucleophile can displace the chloride, leading to substituted selenides. [, , ]
Q3: Can phenylselenenyl chloride be used for the synthesis of cyclic compounds?
A3: Yes, phenylselenenyl chloride is a valuable reagent for synthesizing various heterocycles. For example, it can be used to prepare tetrahydrofurans from Δ4-unsaturated alcohols, [] 2-oxazolines from allylic ureas, [] and dihydrothiazoles from allyl thioureas. []
Q4: What is the molecular formula and weight of phenylselenenyl chloride?
A4: The molecular formula is C6H5ClSe, and its molecular weight is 191.56 g/mol.
Q5: Is there any spectroscopic data available for phenylselenenyl chloride?
A5: While the provided articles do not include specific spectroscopic data for phenylselenenyl chloride, NMR techniques such as 1H NMR, 13C NMR, 31P NMR, and 77Se NMR are commonly used to characterize the products formed in reactions involving phenylselenenyl chloride. [, ]
Q6: What solvents are commonly used with phenylselenenyl chloride?
A6: Common solvents include dichloromethane, chloroform, tetrahydrofuran, diethyl ether, and acetonitrile. [, , , , , , , ] The choice of solvent can impact reaction rates and selectivity.
Q7: Are there any precautions to be taken when handling phenylselenenyl chloride?
A7: Yes, phenylselenenyl chloride is moisture-sensitive and should be handled under anhydrous conditions. It is also recommended to handle it in a well-ventilated area, as with most organoselenium compounds.
Q8: Can phenylselenenyl chloride act as a catalyst?
A8: Yes, research shows that phenylselenenyl chloride can catalyze the allylic chlorination of olefins by N-chlorosuccinimide. [] This highlights its potential for catalyzing other halogenation reactions.
Q9: Have computational methods been used to study reactions involving phenylselenenyl chloride?
A9: Yes, DFT calculations have been employed to investigate the mechanism of the 1,2-metallate rearrangement of cyclopropenylboronate in the presence of phenylselenenyl chloride. [] These studies provide insights into the reaction pathway and the intermediates involved.
Q10: How does the phenylseleno group influence the reactivity of the molecule?
A10: The phenylseleno group, due to the larger size and polarizability of selenium compared to oxygen or sulfur, can significantly influence the reactivity and properties of the molecule.
A10: These aspects primarily pertain to the pharmacological profile and applications of a compound, and are not directly addressed in the provided research articles focusing on the synthetic applications of phenylselenenyl chloride.
Q11: What are some historical milestones in the use of phenylselenenyl chloride in organic synthesis?
A27: While the articles don't explicitly outline historical milestones, the development of selenoxide elimination as a mild and efficient method for introducing double bonds into organic molecules marked a significant advancement in the field. [, , ] This, coupled with the discovery of various phenylselenenyl chloride-mediated cyclization reactions, expanded its utility in synthesizing complex molecules. [, , ]
Q12: What are some areas where research on phenylselenenyl chloride intersects with other disciplines?
A28: The use of phenylselenenyl chloride in synthesizing natural product-like compounds, like pyrimidine nucleoside analogs [, , ] and mitosene analogs [, ], showcases its relevance to medicinal chemistry and drug discovery. Furthermore, its application in developing methodologies for synthesizing complex molecules with defined stereochemistry [, , , ] highlights its importance in total synthesis. Finally, the increasing use of computational methods to understand its reactivity [] signifies its relevance to the field of computational chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


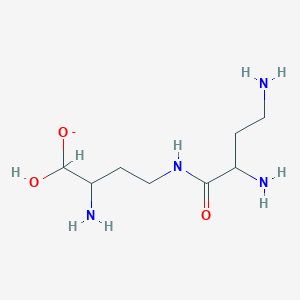
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)

